ethyl 3-oxo-3-(1-phenyl-1H-pyrazol-5-yl)propanoate
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Overview
Description
1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester is a chemical compound with a complex structure that includes a pyrazole ring, a propanoic acid moiety, and an ethyl ester group
Preparation Methods
The synthesis of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the condensation of a pyrazole derivative with an ethyl ester of beta-oxo-1-phenylpropanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Beta-keto esters: These compounds have a similar beta-keto ester moiety but lack the pyrazole ring, resulting in different reactivity and applications.
Phenylpropanoic acid derivatives: These compounds contain the phenylpropanoic acid structure but differ in their ester and keto groups, affecting their overall properties and uses
The uniqueness of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester lies in its combination of the pyrazole ring, beta-keto ester, and phenyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(2-phenylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)10-13(17)12-8-9-15-16(12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
YUVGPHLOABIMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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